
(R)-(+)-(3-氯-2-羟丙基)三甲基铵氯化物
描述
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a useful research compound. Its molecular formula is C6H15Cl2NO and its molecular weight is 188.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学性质和生产
“®-(+)-(3-氯-2-羟丙基)三甲基铵氯化物” 是三甲胺的衍生物 . 三甲胺是一种无色、吸湿性、易燃的三级胺。 它在室温下为气体,但通常以 40% 的水溶液出售 . 它也以加压气瓶的形式出售 . 三甲胺质子化形成三甲基铵阳离子 .
抗菌水凝胶
该化合物已用于开发基于壳聚糖的双网络抗菌水凝胶 . 在此应用中,聚丙烯酰胺 (pAAm) 有助于高机械性能,而 [2-(甲基丙烯酰氧基)乙基]三甲基铵氯化物 (MTAC) 则发挥强抗菌活性 . 这些水凝胶具有显着的抗压缩性,能够承受 85% 的高应变并具有优异的形状恢复能力 . 它们还表现出优异的抗菌功效,对革兰氏阳性菌(单核细胞增生李斯特菌)和革兰氏阴性菌(大肠杆菌)都有效 .
废水处理
上述提到的抗菌水凝胶在各种应用中具有广阔的应用前景,例如废水处理 . 水凝胶可能有助于从受污染的水供应系统中去除污染物和致病微生物
作用机制
Target of Action
The primary targets of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a type of quaternary ammonium cation (also known as quats), are bacterial cells . Quats are positively-charged polyatomic ions that interact with the negatively-charged bacterial cell membranes . They are used in various applications, including as antimicrobials in detergents and disinfectants .
Mode of Action
The compound interacts with its targets through a process of adsorption at the water-membrane interface of bacterial cells . This interaction disrupts the bacterial membrane, leading to leakage of intracellular contents and eventually cell death . The compound’s positive charge allows it to bind to the negatively-charged bacterial cell surfaces, facilitating its antimicrobial action .
Biochemical Pathways
Instead, its mechanism of action is primarily physical, involving disruption of the bacterial cell membrane . This disruption can indirectly affect various cellular processes, including nutrient uptake and waste product excretion, leading to cell death .
Result of Action
The primary result of the compound’s action is the death of bacterial cells . By disrupting the bacterial cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent, capable of inactivating a wide range of bacteria .
Action Environment
The action of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be influenced by various environmental factors. For example, its antimicrobial activity may be affected by the presence of organic matter, which can interact with the compound and reduce its availability for binding to bacterial cells. Additionally, the compound’s stability and efficacy may be affected by pH, temperature, and other environmental conditions. As a quaternary ammonium compound, it is generally stable and retains its positive charge under a wide range of conditions .
生化分析
Biochemical Properties
®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of chitosan-based double-network antibacterial hydrogels, where it exerts strong antibacterial activity . The presence of quaternary ammonium groups in this compound contributes to its antibacterial efficacy .
Cellular Effects
The effects of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride on cells are primarily related to its antibacterial properties. It has shown excellent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, such as Listeria monocytogenes and Escherichia coli . This suggests that it can influence cell function by inhibiting the growth and proliferation of bacterial cells.
属性
IUPAC Name |
[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-RGMNGODLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


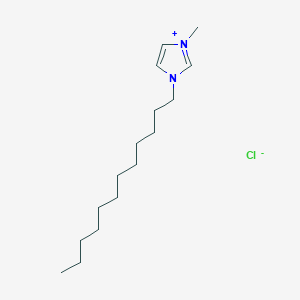

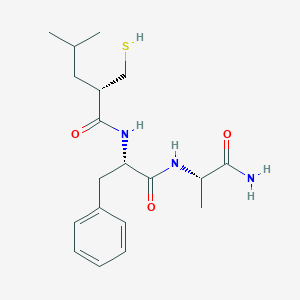
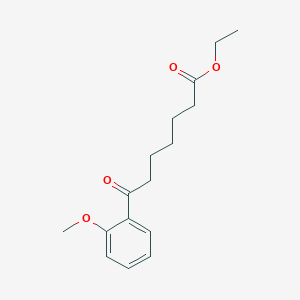


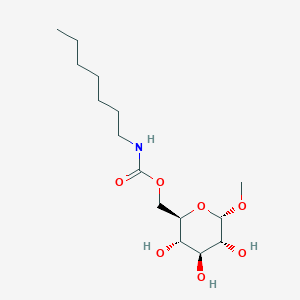

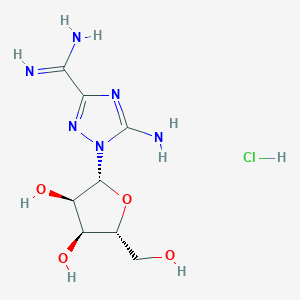

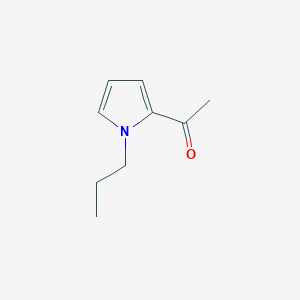

![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
![(3S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B58569.png)
